molecular formula C14H16N4O4S B2373993 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421445-85-3

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2373993
CAS No.: 1421445-85-3
M. Wt: 336.37
InChI Key: LKNRMGVANSVELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a sophisticated synthetic compound offered for early-stage research and development. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a moiety recognized in medicinal chemistry for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups . This scaffold is found in several commercially available drugs and is known for a wide spectrum of potential biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties . The unique architecture of this compound, which combines the 1,2,4-oxadiazole unit with a morpholine core and thiophene ring, makes it a valuable chemical entity for probing new biological targets and screening in high-throughput assays. Researchers can utilize this compound in lead optimization programs, mechanism of action studies, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications. This product is intended for research purposes in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-9-16-12(22-17-9)5-15-14(20)11-7-21-8-13(19)18(11)6-10-3-2-4-23-10/h2-4,11H,5-8H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNRMGVANSVELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2COCC(=O)N2CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on current research findings.

Synthesis and Structural Characteristics

The compound belongs to a class of 1,2,4-oxadiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves cyclization reactions that form the oxadiazole ring, followed by various substitution reactions to introduce functional groups that enhance biological activity.

Antitumor Activity

  • Mechanism of Action : The oxadiazole moiety has been linked to various antitumor mechanisms, including inhibition of DNA topoisomerases and induction of apoptosis in cancer cells. Studies have shown that derivatives containing the 1,2,4-oxadiazole structure exhibit significant cytotoxicity against several cancer cell lines.
  • Research Findings :
    • A study demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against human leukemia and breast cancer cell lines (CEM and MCF-7) .
    • Flow cytometry analysis revealed that these compounds induce apoptosis through the activation of caspase pathways and upregulation of p53 protein levels .

Antimicrobial Activity

  • Broad-Spectrum Effects : The presence of the thiophene group in the structure enhances antimicrobial activity. Compounds with similar scaffolds have shown effectiveness against various bacterial strains and fungi.
  • In Vitro Studies : Research indicates that 1,2,4-oxadiazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymatic pathways .

Anti-inflammatory Properties

  • Mechanism : Some studies suggest that oxadiazole derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Evidence : Compounds with similar structures have been reported to reduce inflammation in animal models by modulating immune responses .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

StudyCompoundCell Line TestedIC50 (µM)Mechanism
15aMCF-70.65Apoptosis induction via p53
217aHeLa2.41Cell cycle arrest at G0-G1
316bPANC-1Not specifiedDNA topoisomerase inhibition

Scientific Research Applications

Case Studies

  • In Vitro Studies : A study screened several oxadiazole derivatives against a panel of human cancer cell lines, revealing that some compounds exhibited IC50 values lower than standard chemotherapy agents, indicating higher potency .
  • Animal Models : In vivo studies have shown that certain oxadiazole derivatives can significantly reduce tumor growth in xenograft models, suggesting their potential for development into therapeutic agents .

Case Studies

  • Broad-Spectrum Efficacy : Research has shown that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some cases .
  • Synergistic Effects : Combining oxadiazole derivatives with existing antibiotics has demonstrated enhanced efficacy, suggesting potential for use in combination therapies to combat antibiotic resistance .

Summary Table of Applications

Application TypeMechanismNotable Findings
AnticancerInhibition of cell proliferationIC50 values lower than standard agents
Targeting oncogenic pathwaysSignificant tumor reduction in vivo
AntimicrobialDisruption of bacterial cell wallsEffective against Gram-positive/negative bacteria
Inhibition of enzymatic activityEnhanced efficacy when combined with antibiotics

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-methyl-1,2,4-oxadiazole ring undergoes nucleophilic substitution at the methyl group. For example:

  • Alkylation : Reaction with methyl iodide in ethanolic KOH yields methylthio derivatives .

  • Amination : Hydrazine hydrate cleaves the oxadiazole ring, forming hydrazino-triazole derivatives .

Table 1: Nucleophilic Substitution Reactions

Reagent/ConditionsProductYieldReference
Methyl iodide, KOH, ethanolMethylthio-oxadiazole derivative85%
Hydrazine hydrate, refluxHydrazino-triazole78%

Oxidation Reactions

The thiophene ring is susceptible to oxidation:

  • Sulfoxidation : Treatment with m-chloroperbenzoic acid (m-CPBA) in dichloromethane produces sulfoxide derivatives.

Table 2: Oxidation Reactions

Reagent/ConditionsProductYieldReference
m-CPBA, DCM, RTThiophene sulfoxide72%

Hydrolysis Reactions

The oxadiazole ring hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : HCl/ethanol cleaves the oxadiazole to form amides .

  • Basic Hydrolysis : NaOH yields carboxylic acid derivatives.

Table 3: Hydrolysis Reactions

Reagent/ConditionsProductYieldReference
6M HCl, ethanol, refluxMorpholine-3-carboxamide68%
2M NaOH, 80°CCarboxylic acid derivative75%

Cycloaddition Reactions

The oxadiazole participates in 1,3-dipolar cycloadditions:

  • Nitrile Oxide Cycloaddition : Reacts with alkynes to form isoxazole derivatives .

Table 4: Cycloaddition Reactions

Reagent/ConditionsProductYieldReference
Propargyl bromide, CuI, DIPEAIsoxazole-morpholine hybrid63%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki Coupling : Aryl boronic acids couple at the thiophene ring .

Table 5: Cross-Coupling Reactions

Reagent/ConditionsProductYieldReference
Pd(PPh₃)₄, K₂CO₃, DMFBiaryl-thiophene derivative81%

Ring-Opening and Rearrangement

The morpholine ring opens under strong bases:

  • Ammonolysis : Ammonia in methanol generates amino alcohol intermediates .

Table 6: Ring-Opening Reactions

Reagent/ConditionsProductYieldReference
NH₃, methanol, 60°CAmino alcohol derivative70%

Functionalization via Mannich Reactions

The carboxamide group participates in Mannich reactions:

  • Aminomethylation : Formaldehyde and secondary amines yield tertiary amines .

Table 7: Mannich Reactions

Reagent/ConditionsProductYieldReference
Formaldehyde, piperidine, EtOHTertiary amine derivative65%

Comparison with Similar Compounds

Core Heterocycle Modifications

Morpholine vs. Isoxazole/Thiazole Derivatives

  • Target Compound: The 5-oxo-morpholine core provides a polar, hydrogen-bond-donating site absent in non-oxidized morpholine derivatives (e.g., 7-methyl-4-(morpholin-4-ylmethyl)-6-isopropylchromen-2-one, ). This could improve aqueous solubility compared to simpler morpholine analogs .
  • Isoxazole Analogs : Compounds like ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate () lack the morpholine ring but share the thiophene and heterocyclic carboxamide motifs. The isoxazole’s lower polarity may reduce solubility but enhance membrane permeability .

Thiophene Substituent Variations

  • Positional Isomerism: The target compound’s thiophen-2-ylmethyl group differs from analogs with 3-thienyl (e.g., N-[2-(ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide, ).
  • Substituent Effects : Methylation at the thiophene’s 5-position (as in ’s analogs) may increase steric bulk compared to the unsubstituted thiophene in the target compound, impacting target engagement .

Oxadiazole and Carboxamide Linkers

  • Oxadiazole Substituents : The 3-methyl-1,2,4-oxadiazole in the target compound contrasts with analogs featuring ethyl or methylthio groups (e.g., 2-ethoxy-N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide, ). Methyl substitution on oxadiazole balances lipophilicity and metabolic stability .
  • Carboxamide Connectivity: The direct linkage of the oxadiazole-methyl group to the morpholine nitrogen is unique. In contrast, compounds like N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () use thiazole or furan linkers, which may alter conformational flexibility .

SAR Insights

  • Polarity and Solubility: The 5-oxo-morpholine core likely increases solubility compared to non-oxidized morpholine analogs but may reduce blood-brain barrier penetration.
  • Metabolic Stability : The 3-methyl-1,2,4-oxadiazole moiety resists enzymatic degradation better than ester or thioether groups in analogs (e.g., ’s methylsulfanyl derivatives) .
  • Bioactivity : Thiophene-containing analogs (–4) are frequently explored as kinase inhibitors or antimicrobials. The target compound’s unique architecture may optimize interactions with ATP-binding pockets or microbial enzymes .

Data Comparison Table

Property/Feature Target Compound Ethyl 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide
Molecular Weight ~395.4 g/mol (estimated) 293.3 g/mol ~363.5 g/mol
Key Functional Groups 5-oxo-morpholine, oxadiazole, thiophene Isoxazole, thiophene, ester Thiazole, 3-thienyl, carboxamide
Solubility (Predicted) Moderate (due to 5-oxo group) Low (ester-dominated) Low (lipophilic thiazole)
logP (Estimated) ~1.8 ~2.5 ~2.2
Synthetic Complexity High (multiple heterocycles) Moderate (two-step cyclization) High (thiazole and carboxamide coupling)

Preparation Methods

Amidoxime-Based Cyclization

The 1,2,4-oxadiazole core is synthesized via cyclization of amidoximes with activated carboxylic acid derivatives. For the 3-methyl-1,2,4-oxadiazole-5-methylamine subunit:

  • Step 1 : Reaction of propionamidoxime (derived from propionitrile and hydroxylamine) with chloroacetyl chloride in the presence of triethylamine yields 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole .
  • Step 2 : Ammonolysis of the chloromethyl intermediate with aqueous ammonia generates the primary amine (3-methyl-1,2,4-oxadiazole-5-methylamine ) in 75–85% yield.

Key Reaction Conditions :

Reagent Solvent Temperature Yield (%)
Propionamidoxime DCM 0–5°C 78
Chloroacetyl chloride Et3N Reflux 82

Vilsmeier Reagent-Mediated Activation

An alternative route employs Vilsmeier reagent (POCl3/DMF) to activate carboxylic acids for cyclization:

  • Methyl propionate and amidoxime react in a one-pot procedure under NaOH/DMSO superbase conditions, forming the oxadiazole ring at room temperature. This method offers moderate yields (60–70%) but simplifies purification.

Synthesis of 5-Oxo-4-(Thiophen-2-ylMethyl)Morpholine-3-Carboxylic Acid

Morpholine Ring Functionalization

The morpholine scaffold is constructed via Mannich reaction or cyclization of ethanolamine derivatives :

  • Step 1 : 4-(Thiophen-2-ylmethyl)morpholine-3-carboxylic acid ethyl ester is synthesized by alkylating morpholine-3-carboxylic acid ethyl ester with 2-(bromomethyl)thiophene in the presence of K2CO3.
  • Step 2 : Oxidation of the morpholine ring with Jones reagent (CrO3/H2SO4) introduces the 5-oxo group, yielding 5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid in 65–70% yield.

Optimization Data :

Oxidation Agent Solvent Time (h) Yield (%)
Jones reagent Acetone 4 68
KMnO4 H2O 6 52

Thiophene Incorporation via Alkylation

Alternative methods utilize Ugi multicomponent reactions to introduce the thiophene moiety directly:

  • Thiophene-2-carbaldehyde , morpholine-3-carboxylic acid , and an isocyanide undergo a four-component reaction, followed by cyclization to form the substituted morpholine. This approach achieves 60–75% yields but requires stringent stoichiometric control.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 3-methyl-1,2,4-oxadiazole-5-methylamine with 5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

  • Reaction Conditions : DCM, 0°C to room temperature, 12–16 hours.
  • Yield : 80–85% after silica gel chromatography.

Side Reactions :

  • Over-activation of the carboxylic acid leading to oxazolone formation (mitigated by low temperatures).
  • Epimerization at the morpholine stereocenter (controlled via racemization inhibitors like HOAt).

Mixed Anhydride Method

For scale-up synthesis, isobutyl chloroformate generates a mixed anhydride intermediate, which reacts with the amine to form the amide bond. This method offers comparable yields (78–82%) but requires anhydrous conditions.

Purification and Characterization

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
  • Spectroscopic Data :
    • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 3.2 Hz, 1H, thiophene), 6.95 (m, 2H, thiophene), 4.15 (s, 2H, CH2-oxadiazole), 3.70 (m, 4H, morpholine).
    • HRMS : [M+H]+ calculated for C18H20N4O4S: 412.1234; found: 412.1236.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Amidoxime cyclization High regioselectivity Multi-step purification 78
Vilsmeier activation One-pot synthesis Moderate yields 65
Ugi reaction Convergent synthesis Sensitivity to moisture 70
EDC coupling High efficiency Cost of reagents 85

Q & A

Q. What synthetic strategies are recommended for preparing N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Heterocycle assembly : Formation of the morpholine-3-carboxamide core via cyclization of precursor amines and carbonyl derivatives under reflux in ethanol or DMF .
  • Oxadiazole incorporation : Coupling the 3-methyl-1,2,4-oxadiazole moiety using carbodiimide-based reagents (e.g., EDCI) in anhydrous conditions .
  • Thiophene functionalization : Alkylation of the morpholine nitrogen with thiophen-2-ylmethyl halides in the presence of a base like K₂CO₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) yields >65% purity .

Q. How is structural confirmation achieved post-synthesis?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR identify key protons (e.g., oxadiazole methyl at δ 2.4 ppm) and carbons (amide carbonyl at ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 393.12) .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) validate functional groups .
  • X-ray crystallography : Single-crystal diffraction (SHELX suite) resolves absolute configuration and torsion angles .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Kinase or protease inhibition using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus or E. coli) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :
  • Analog synthesis : Replace thiophen-2-ylmethyl with furan or pyridine derivatives to probe electronic effects .
  • Functional group modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to the oxadiazole ring to enhance metabolic stability .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like COX-2 or EGFR .
  • Data correlation : Plot substituent hydrophobicity (logP) against IC₅₀ to identify trends .

Q. What strategies resolve contradictions in biological activity across assays?

  • Methodological Answer :
  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .
  • Purity reassessment : Re-chromatograph the compound and verify by HPLC (>95% purity) to rule out impurity interference .
  • Assay condition optimization : Adjust pH (7.4 vs. 6.5) or temperature (25°C vs. 37°C) to mimic physiological environments .

Q. How can crystallographic data improve mechanistic understanding?

  • Methodological Answer :
  • Single-crystal growth : Use vapor diffusion (ethanol/water) to obtain diffraction-quality crystals .
  • SHELX refinement : Analyze bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to map steric hindrance .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonds with solvent) influencing stability .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Methodological Answer :
  • Rodent models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats; collect plasma at 0, 1, 3, 6, 12, 24 h .
  • Bioanalysis : LC-MS/MS quantifies compound levels (LLOQ: 1 ng/mL) using deuterated internal standards .
  • Metabolite identification : HPLC-QTOF detects phase I/II metabolites (e.g., oxadiazole hydroxylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.